molecular formula C16H10ClN3S2 B2755794 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 140181-77-7

5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2755794
CAS No.: 140181-77-7
M. Wt: 343.85
InChI Key: OPMNWJPPCZDZHP-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic chemistry emerged in the early 19th century alongside advancements in organic synthesis. The isolation of quinine from cinchona bark in 1820 marked one of the first therapeutic applications of heterocycles, providing a foundational antimalarial agent. By the late 1800s, synthetic methods enabled the creation of pyridine, pyrrole, and thiophene derivatives, expanding the scope of drug discovery. The 20th century witnessed transformative breakthroughs, including the discovery of penicillin’s β-lactam ring in 1928, which revolutionized antibiotic therapy.

Modern heterocyclic chemistry focuses on unsaturated 5- and 6-membered rings due to their stability and structural mimicry of biological targets. For instance, pyrimidine and purine bases in nucleic acids inspired the development of antiviral and anticancer agents. Today, heterocycles constitute over half of known organic compounds, with nitrogen-containing variants like imidazole and triazole playing pivotal roles in drug design. Their ability to modulate solubility, binding affinity, and metabolic stability underpins their dominance in pharmaceuticals.

Significance of 1,2,4-Triazole and Benzothiophene Scaffolds in Drug Discovery

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and metabolic resistance. Clinically, triazole-containing drugs like Fluconazole and Itraconazole inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Structural modifications at the triazole core, such as thiol or phenyl substitutions, enhance target selectivity and potency against resistant strains.

Benzothiophene derivatives, conversely, exhibit broad-spectrum bioactivity. The benzo[b]thiophene framework’s planar structure facilitates π-π stacking with biological macromolecules, while substituents like chlorine improve lipophilicity and membrane permeability. Notable drugs include Raloxifene (a benzothiophene-based selective estrogen receptor modulator) and Sertaconazole (an antifungal agent). The scaffold’s versatility enables its application in anticancer agents, where it modulates kinase activity and apoptosis pathways.

Research Rationale for 5-(3-Chloro-1-Benzothiophen-2-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Investigation

The integration of benzothiophene and 1,2,4-triazole into a single molecule aims to exploit complementary pharmacological properties. The chloro substituent at the benzothiophene’s 3-position may enhance electron-withdrawing effects, potentially increasing reactivity toward biological nucleophiles. Concurrently, the triazole-thiol group offers hydrogen-bond donor/acceptor sites, improving target binding. Preliminary studies on analogous hybrids, such as 1,2,4-triazole-fused benzothiophenes, demonstrate enhanced antifungal and anticancer activities compared to parent scaffolds.

This compound’s design also addresses drug resistance mechanisms. For example, triazole-thiol derivatives show reduced susceptibility to efflux pumps in resistant Candida species, while chloro-benzothiophenes disrupt biofilm formation. By merging these features, the hybrid structure could overcome limitations of existing therapies and provide a template for next-generation agents.

(Continued in subsequent sections with detailed synthesis, structural analysis, and pharmacological evaluation, adhering to the specified outline and formatting guidelines.)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S2/c17-13-11-8-4-5-9-12(11)22-14(13)15-18-19-16(21)20(15)10-6-2-1-3-7-10/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNWJPPCZDZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.

    Triazole Ring Formation: The triazole ring is formed by reacting the benzothiophene derivative with hydrazine hydrate and an appropriate aldehyde or ketone, followed by cyclization.

    Thiol Group Introduction: The thiol group is introduced by treating the triazole intermediate with a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the benzothiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

Catalysis : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis. Its unique structure allows for effective coordination with metal ions, enhancing catalytic reactions in organic synthesis.

Material Science : It has potential applications in the development of advanced materials due to its electronic properties and ability to form stable complexes. These materials can be utilized in organic electronics and photonic devices.

Biology and Medicine

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Its mechanism often involves disrupting cellular membranes or inhibiting essential enzymatic functions within microbial cells.

Anticancer Activity : Studies have shown that 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can inhibit the proliferation of certain cancer cell lines. The compound induces apoptosis by interacting with specific molecular targets involved in cell cycle regulation.

Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, showcasing its potential as a therapeutic agent against infections.
  • Cancer Cell Line Research : Investigations into the compound's effects on MCF7 breast cancer cells revealed significant reductions in cell viability and induction of apoptotic markers after treatment with varying concentrations.
  • Inflammation Model Testing : In vivo studies using animal models indicated that administration of the compound led to decreased levels of inflammatory markers in serum following induced inflammation.

Mechanism of Action

The mechanism of action of 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Structural Determinants of Activity

  • Benzothiophene vs. Phenyl/Pyrazole : The benzothiophene group in the target compound enhances lipophilicity and π-π stacking, likely contributing to its anti-inflammatory efficacy. In contrast, pyrazole-substituted analogs (e.g., ) exhibit antioxidant properties due to radical stabilization by the pyrazole ring.
  • Chlorine Position : The 3-chloro substituent on benzothiophene (target compound) vs. 4-chlorophenyl in yucasin alters electronic effects and steric interactions, redirecting activity from plant enzyme inhibition to mammalian anti-inflammatory pathways.
  • Auxiliary Heterocycles : Thiazole (e.g., ) or hydrazinyl groups (e.g., ) introduce hydrogen-bonding or metal-chelating capabilities, expanding applications to enzyme inhibition or antiviral therapy.

Biological Activity

5-(3-Chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C27H19ClN4O2S2C_{27}H_{19}ClN_4O_2S_2 with a molecular weight of 531.1 g/mol. Its structural characteristics include a benzothiophene moiety, a triazole ring, and a thiol functional group. The presence of chlorine and sulfur atoms in its structure is believed to contribute to its unique biological activities.

PropertyValue
Molecular FormulaC27H19ClN4O2S2
Molecular Weight531.1 g/mol
IUPAC Name2-[3-[[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione
InChI KeyUDMHZJSFHHXJJH-UHFFFAOYSA-N

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. A study highlighted its effectiveness against various fungal strains including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. The presence of specific substituents on the triazole ring enhances antifungal activity, suggesting a structure-activity relationship (SAR) that is critical for developing effective antifungal agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole moiety may inhibit certain enzyme activities, while the thiol group may participate in redox reactions or coordinate with metal ions, enhancing its biological efficacy .

Study on Chemical Structure-Biological Effect Relationship

A significant study investigated the relationship between the chemical structure of triazole derivatives and their biological effects. It was found that the introduction of chlorine in the structure led to enhanced analeptic activity compared to standard drugs like aminazine. This finding underscores the importance of molecular modifications in optimizing drug efficacy .

Virtual Screening for Antifungal Applications

Another research effort utilized virtual screening techniques to evaluate the potential applications of this compound against Aspergillus fumigatus. The results indicated promising antifungal activity, paving the way for further development of these compounds as therapeutic agents in treating fungal infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives. For instance:

Compound NameAntifungal ActivityNotable Features
5-(3-Chloro-1-benzothiophen-2-yl)-4-pheny...HighEffective against multiple fungi
4-Amino derivativesModerateVariable effects based on substitutions
Other triazole derivativesLow to ModerateLack of specific functional groups

Q & A

Basic Research Question

  • 1H NMR/IR : Confirm functional groups (e.g., triazole C-H stretches at 1500–1600 cm⁻¹, thiol S-H at 2550–2600 cm⁻¹) and substituent integration .
  • Elemental Analysis : Validate purity (>95%) and molecular formula .
  • LC-MS/Chromatography : Assess individuality via retention times and molecular ion peaks (e.g., [M+H]+ observed at m/z 377.8) .

What biological activities have been experimentally validated for this compound?

Basic Research Question
Reported activities include:

  • Anti-inflammatory : IC50 of 12.5 μM in carrageenan-induced edema models, with reduced ulcerogenic liability compared to NSAIDs .
  • Antifungal : MIC of 8 μg/mL against Candida albicans via disruption of lanosterol 14α-demethylase .
  • Kinase Inhibition : Docking scores of -9.2 kcal/mol against anaplastic lymphoma kinase (PDB: 2XP2) .

How does microwave-assisted synthesis enhance the efficiency of producing this compound?

Advanced Research Question
Microwave irradiation (e.g., Milestone Flexi Wave system) reduces reaction times from 8–12 hours to 30–60 minutes, improving yields by 15–20% . Key parameters:

  • Temperature : 80–100°C.
  • Solvent : Propan-2-ol enhances homogeneity.
  • Scalability : Demonstrated for gram-scale synthesis with consistent purity (>97%) .

How can researchers resolve contradictions in bioactivity data across different studies?

Advanced Research Question
Contradictions (e.g., varying IC50 values) arise from assay conditions or target specificity. Methodological solutions:

  • Orthogonal Assays : Validate anti-inflammatory activity via COX-2 inhibition (in vitro) and molecular docking (in silico) .
  • Dose-Response Curves : Establish EC50/IC50 consistency across ≥3 independent replicates .
  • Meta-Analysis : Compare PASS Online® predictions (e.g., Pa = 0.45 for antifungal activity) with experimental MIC data .

What computational strategies predict the compound’s mechanism of action and target binding?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or similar software docks the compound into active sites (e.g., cyclooxygenase-2, PDB: 1CX2). Key interactions:
    • Hydrogen bonding with Arg120 (ΔG = -8.5 kcal/mol).
    • Hydrophobic contacts with heme cofactors in CYP51 .
  • PASS Online® : Predicts bioactivity spectra (e.g., "kinase inhibitor" with Pa = 0.72) .

How can pharmacokinetic properties (ADME) be optimized for this compound?

Advanced Research Question

  • In Silico ADME : SwissADME predicts moderate solubility (LogP = 3.2) and CYP3A4 metabolism.
  • Structural Modifications :
    • S-alkylation : Replace thiol (-SH) with sulfoxide to enhance bioavailability .
    • PEGylation : Improve aqueous solubility for in vivo studies .

How do substituent variations at the triazole and benzothiophene positions affect bioactivity?

Advanced Research Question

  • Triazole C-3 Thiol : Critical for hydrogen bonding with kinase targets; alkylation reduces antifungal activity (MIC increases from 8 to >64 μg/mL) .
  • Benzothiophene Chlorine : Enhances anti-inflammatory activity (IC50 = 12.5 μM vs. 25 μM for non-chlorinated analogs) .
  • Phenyl Group at C-4 : Stabilizes hydrophobic interactions with COX-2 (ΔG improvement by 1.2 kcal/mol) .

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